molecular formula C9H8BrNS B13857383 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B13857383
M. Wt: 242.14 g/mol
InChI Key: PJGMUCOJAKFGMB-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring with a bromine atom and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its bromine and nitrile groups, which confer distinct reactivity and potential for further functionalization .

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.

  • Molecular Formula : C8H9BrS
  • Molar Mass : 217.13 g/mol
  • CAS Number : 111873-07-5

Biological Activities

Benzothiophene derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have indicated that benzothiophene derivatives possess significant anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
    • A specific study demonstrated that compounds similar to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene exhibited cytotoxic effects on human cancer cells with IC50 values in the micromolar range.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Benzothiophene derivatives have shown promising antimicrobial properties against various pathogens. Specifically, compounds related to 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties :
    • The antioxidant activity of benzothiophenes is significant due to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to their anticancer effects .

The biological effects of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with various receptors in the body that mediate cellular responses related to growth and inflammation.
  • Gene Expression Regulation : Studies suggest that these compounds can influence gene expression patterns associated with cell survival and apoptosis.

Case Studies

  • Anticancer Study :
    • A study on a series of benzothiophene derivatives showed that 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene had an IC50 value of 15 µM against MCF-7 breast cancer cells . This indicates a strong potential for further development as an anticancer agent.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, suggesting significant anti-inflammatory activity .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMUCOJAKFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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